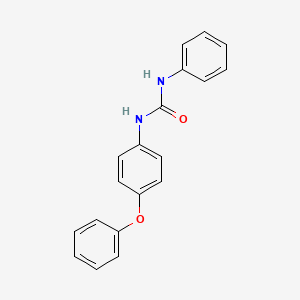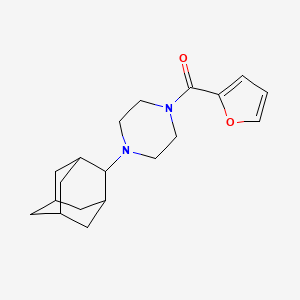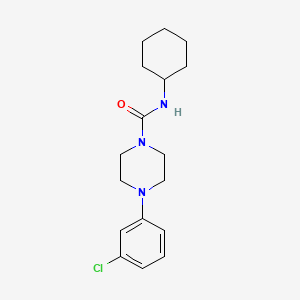
2-chloro-N-cyclopentyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopentyl-4-methylbenzamide, also known as CCMI, is a synthetic compound that has been widely used in scientific research for its unique properties. CCMI is a member of the benzamide family and has a molecular weight of 249.75 g/mol. This compound is commonly used in the field of pharmacology and has been shown to have a wide range of biological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopentyl-4-methylbenzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways in the body. This compound has been shown to have a positive effect on the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have analgesic properties and has been used in the treatment of chronic pain. This compound has also been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-cyclopentyl-4-methylbenzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors in the body. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve the desired biological effects at low concentrations.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-cyclopentyl-4-methylbenzamide. One potential area of research is the development of more potent sigma-1 receptor ligands based on the structure of this compound. Another potential area of research is the investigation of the role of the sigma-1 receptor in various disease states, including cancer and psychiatric disorders. Additionally, the potential therapeutic benefits of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopentyl-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with cyclopentylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopentyl-4-methylbenzamide has been extensively used in scientific research due to its ability to selectively bind to certain types of receptors in the body. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, cell survival, and neuroprotection.
Propiedades
IUPAC Name |
2-chloro-N-cyclopentyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-6-7-11(12(14)8-9)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVTRTYGROWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)



![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)